2-Chloroimidazo[1,2-c]pyrimidine
Description
2-Chloroimidazo[1,2-c]pyrimidine is a bicyclic heterocyclic compound featuring a fused imidazole and pyrimidine ring system with a chlorine substituent at the 2-position. Its molecular formula is C₆H₄ClN₃, and it is widely studied for its applications in medicinal chemistry and materials science . The chlorine atom enhances electrophilic reactivity and modulates biological activity by influencing lipophilicity and binding interactions with molecular targets .
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
2-chloroimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-10-4-8-2-1-6(10)9-5/h1-4H |
InChI Key |
ZXYYZHLGQJBKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=NC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroimidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization in the presence of a base. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of 2-Chloroimidazo[1,2-c]pyrimidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloroimidazo[1,2-c]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-c]pyrimidine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
2-Chloroimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects against diseases such as cancer, tuberculosis, and viral infections.
Biological Studies: The compound is employed in the study of enzyme inhibition, receptor binding, and other biological processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atom enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity, modulate receptor functions, or interfere with nucleic acid synthesis, leading to its biological effects.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Substituents | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 2-Chloroimidazo[1,2-c]pyrimidine | Imidazo[1,2-c]pyrimidine | Cl at position 2 | High reactivity in SNAr reactions | |
| Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | None | Antimicrobial activity | |
| 8-Chloroimidazo[1,2-c]pyrimidine | Imidazo[1,2-c]pyrimidine | Cl at position 8 | Enhanced electrophilicity | |
| Ethyl 8-Bromo-5-chloroimidazo... | Imidazo[1,2-c]pyrimidine | Br (8), Cl (5), COOEt (2) | Enzyme inhibition | |
| 7-Chloro-5-methylimidazo... | Imidazo[1,2-c]pyrimidine | Cl (7), Me (5), CONH₂ (2) | Antiviral potential | |
| 2-(4-Chlorophenyl)-3-iodoimidazo... | Imidazo[1,2-a]pyrimidine | 4-Cl-Ph (2), I (3) | Cytotoxic activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
